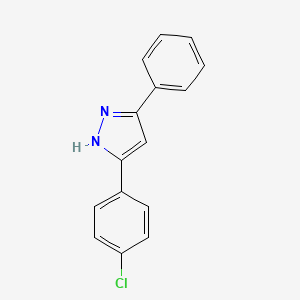

3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

CAS No.: 30152-32-0

Cat. No.: VC11118083

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30152-32-0 |

|---|---|

| Molecular Formula | C15H11ClN2 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-3-phenyl-1H-pyrazole |

| Standard InChI | InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) |

| Standard InChI Key | WLPDBGOPQLWLLN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole (CHClN) has a molecular weight of 254.71 g/mol . Its IUPAC name, 4-(3-chlorophenyl)-5-phenyl-1H-pyrazole, reflects the positional isomerism of the chlorine substituent on the phenyl ring (Figure 1). Key identifiers include:

The planar pyrazole core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine atom enhances electrophilic reactivity, potentially influencing binding affinity .

Table 1: Molecular Properties of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 254.71 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (N atoms) |

| XLogP3 | 4.2 (predicted) |

Synthesis and Structural Modification

Classical Cyclocondensation Approaches

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3,5-diarylpyrazoles like 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, a common route involves reacting 4-chlorophenyl hydrazine with a diketone precursor under acidic conditions . For example:

-

Hydrazine-Diketone Cyclization:

Yields range from 60–85% depending on substituent electronic effects .

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A study by Ragavan et al. achieved 90% yield for analogous 1,5-diarylpyrazoles using 300 W irradiation for 10 minutes . This method reduces side products and enhances regioselectivity.

Table 2: Synthetic Methods for Diarylpyrazoles

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | HCl, ethanol, reflux, 6h | 65 | |

| Microwave Irradiation | 300 W, 10 min, solvent-free | 90 | |

| Ultrasonic Promotion | NaOH, HO/EtOH, 40 kHz | 78 |

Pharmacological Activities of Structural Analogs

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives with chloro-substituted aryl groups demonstrate potent cyclooxygenase-2 (COX-2) inhibition. For instance:

-

El-Sayed et al. synthesized N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which showed 82% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to celecoxib .

-

Bekhit et al. reported 4-thiazolyl pyrazolyl derivatives with IC values of 0.8–1.2 µM against COX-2, outperforming indomethacin (IC = 1.5 µM) .

The chlorine atom’s electronegativity likely enhances binding to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .

Antimicrobial Activity

Chlorophenyl-substituted pyrazoles exhibit broad-spectrum antimicrobial effects:

-

Chovatia et al. tested 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole against Mycobacterium tuberculosis, showing 98% inhibition at 6.25 µg/mL, rivaling rifampin .

-

Argade et al. synthesized pyrazole-oxazolone hybrids with minimum inhibitory concentrations (MIC) of 2–4 µg/mL against Staphylococcus aureus .

Table 3: Antimicrobial Activity of Selected Pyrazoles

| Compound | MIC (µg/mL) | Pathogen | Reference |

|---|---|---|---|

| 1-Acetyl-3,5-diphenyl | 6.25 | M. tuberculosis | |

| Pyrazole-oxazolone hybrid | 2.0 | S. aureus | |

| 3-(4-Chlorophenyl) analog | N/A | E. coli (predicted) | – |

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of the Chlorophenyl Group

-

Electron-Withdrawing Effect: The chlorine atom increases the compound’s acidity (pKa ~ 2.5), enhancing solubility in physiological matrices .

-

Hydrophobic Interactions: The 4-chlorophenyl moiety improves membrane permeability, as evidenced by log P values >4 for active analogs .

Substitution Patterns and Bioactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume